4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 473706-11-5
VCID: VC2021266
InChI: InChI=1S/C12H13FO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15)
SMILES: C1COCCC1(C2=CC=C(C=C2)F)C(=O)O
Molecular Formula: C12H13FO3
Molecular Weight: 224.23 g/mol

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

CAS No.: 473706-11-5

Cat. No.: VC2021266

Molecular Formula: C12H13FO3

Molecular Weight: 224.23 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid - 473706-11-5

Specification

CAS No. 473706-11-5
Molecular Formula C12H13FO3
Molecular Weight 224.23 g/mol
IUPAC Name 4-(4-fluorophenyl)oxane-4-carboxylic acid
Standard InChI InChI=1S/C12H13FO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15)
Standard InChI Key CYDQOEWLBCCFJZ-UHFFFAOYSA-N
SMILES C1COCCC1(C2=CC=C(C=C2)F)C(=O)O
Canonical SMILES C1COCCC1(C2=CC=C(C=C2)F)C(=O)O

Introduction

PropertyValue
CAS Number473706-11-5
Molecular FormulaC₁₂H₁₃FO₃
Molecular Weight224.23 g/mol
IUPAC Name4-(4-fluorophenyl)oxane-4-carboxylic acid
Standard InChIInChI=1S/C12H13FO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15)
Standard InChIKeyCYDQOEWLBCCFJZ-UHFFFAOYSA-N
SMILESC1COCCC1(C2=CC=C(C=C2)F)C(=O)O
PubChem Compound ID6484229

The compound's structure includes a tetrahydropyran ring with a 4-fluorophenyl group and a carboxylic acid function at the 4-position. This unique arrangement confers specific chemical and pharmacological properties that distinguish it from related compounds.

Physical and Chemical Properties

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid typically appears as a white to off-white solid at room temperature . Its chemical structure features several functional groups that influence its physical and chemical behavior, including a carboxylic acid group (-COOH) that can participate in various chemical reactions such as esterification and amidation.

Solubility and Physical State

The compound demonstrates solubility in polar organic solvents, consistent with its moderately polar nature due to the presence of both hydrophilic (carboxylic acid, ether) and hydrophobic (fluorophenyl) components . Specific solubility data in common solvents include:

SolventSolubility
WaterLimited solubility
Polar organic solvents (e.g., alcohols, DMSO)Moderate to good solubility
Non-polar solventsPoor solubility
Storage ParameterRecommended Condition
Temperature2-8°C (refrigerated)
ContainerSealed container
ProtectionKeep in a dry place
Light ExposureProtect from direct light

These storage recommendations help maintain the compound's integrity and prevent degradation over time .

StepReagentsConditionsYield
Hydrolysis4-cyanotetrahydropyran-4-carboxylic acid compound, acid catalyst20-150°CVaries
HalogenationTetrahydropyran-4-carboxylic acid, halogenating agent (e.g., thionyl chloride)0-150°C, preferably 20-110°CUp to 100%
CouplingTetrahydropyran-4-carboxylic acid halide, appropriate reagentsVariesVaries
Classification ParameterDesignation
GHS PictogramWarning
Hazard ClassIrritant
Signal WordWarning
HS Code2932990090

Hazard Statements

The following hazard statements apply to this compound:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements

For safe handling, the following precautionary measures are recommended:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash skin thoroughly after handling

  • P271: Use only outdoors or in a well-ventilated area

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water

  • P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P312: Call a poison center or doctor if you feel unwell

  • P362: Take off contaminated clothing and wash before reuse

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed

  • P405: Store locked up

  • P501: Dispose of contents/container to an approved waste disposal plant

FeaturePotential Benefit
Fluorophenyl groupEnhanced metabolic stability, improved membrane permeability
Tetrahydropyran ringConformational rigidity, potential for specific binding interactions
Carboxylic acid moietySite for derivatization, potential for hydrogen bonding interactions

The presence of the fluorine atom in the phenyl ring is particularly significant as it can enhance several pharmacokinetic properties:

  • Increased metabolic stability due to the strength of the C-F bond

  • Improved lipophilicity, potentially enhancing membrane permeability

  • Altered electronic properties that may influence binding to target proteins

  • Potential modulation of pKa values of nearby functional groups

Related Compounds and Extrapolated Applications

Research on related tetrahydropyran derivatives indicates potential applications as:

  • Synthetic intermediates for pharmaceutical compounds

  • Building blocks for more complex bioactive molecules

  • Structural scaffolds for drug design efforts

  • Potential components in agricultural chemicals

Tetrahydropyran-4-carboxylic acid compounds in general have been noted as useful starting materials or synthetic intermediates for medicines and agricultural chemicals, suggesting similar applications may be possible for the fluorophenyl derivative .

Analytical Methods for Identification and Quantification

Several analytical techniques can be employed for the identification and quantification of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.

Spectroscopic Methods

Spectroscopic techniques provide valuable structural information:

TechniqueApplicationKey Features
¹H NMRStructural confirmationProton signals from aromatic, tetrahydropyran, and carboxylic acid groups
¹³C NMRCarbon framework analysisCharacteristic signals for aromatic, ether, and carboxylic carbon atoms
IR SpectroscopyFunctional group identificationDistinctive bands for C=O (carboxylic acid), C-O (ether), and C-F bonds
Mass SpectrometryMolecular weight confirmation and fragmentation patternMolecular ion at m/z 224 and characteristic fragmentation patterns

Chromatographic Techniques

Chromatographic methods are essential for purity assessment and quantification:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC) (potentially with derivatization)

  • Thin-Layer Chromatography (TLC) for reaction monitoring

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